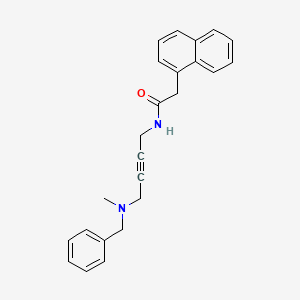![molecular formula C17H20ClF3N4O B2642837 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride CAS No. 1331145-26-6](/img/structure/B2642837.png)
1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazole ring, a piperazine ring, and a trifluoromethyl group attached to a benzoyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.
Alkylation: The imidazole ring is then alkylated using ethyl iodide to introduce the ethyl group.
Formation of the Piperazine Ring: Piperazine can be synthesized through the cyclization of ethylenediamine with diethylene glycol.
Benzoylation: The piperazine ring is then benzoylated using 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of imidazole N-oxide.
Reduction: Formation of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzyl]piperazine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving imidazole and piperazine derivatives.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine ring can interact with neurotransmitter receptors, potentially affecting neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- **1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzyl]piperazine
- **1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)phenyl]piperazine
- **1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]morpholine
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine hydrochloride is unique due to the presence of both the imidazole and piperazine rings, as well as the trifluoromethyl group. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O.ClH/c1-2-22-8-7-21-16(22)24-11-9-23(10-12-24)15(25)13-3-5-14(6-4-13)17(18,19)20;/h3-8H,2,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYFYQMMQDTAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2642755.png)
![ethyl N-[methyl(oxo)[4-(trifluoromethyl)pyrrolidin-3-yl]-lambda6-sulfanylidene]carbamate](/img/structure/B2642758.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)


![6,7-dimethyl2-oxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2642764.png)

![N-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2642768.png)

![N-{4-[2-(2-chloroethoxy)ethoxy]phenyl}acetamide](/img/structure/B2642770.png)
![4-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2642771.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2642773.png)

